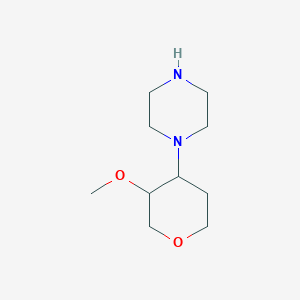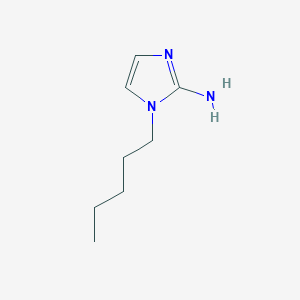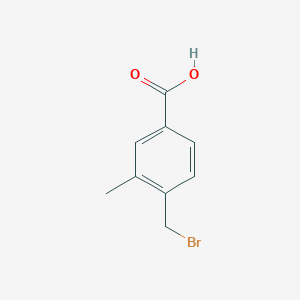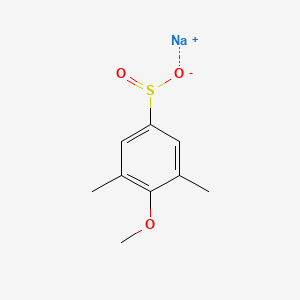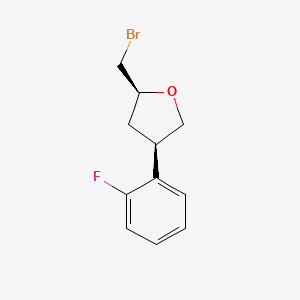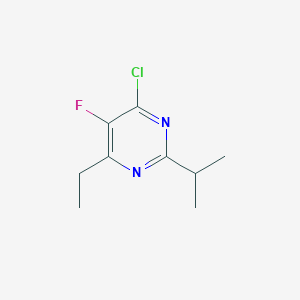
4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine is a pyrimidine derivative known for its utility as a building block in the synthesis of bio-active compounds. This compound is characterized by its molecular formula C9H12ClFN2 and a molecular weight of 202.66 g/mol . It is often used in the preparation of broad-spectrum triazole antifungal agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine typically involves the chlorination, fluorination, and alkylation of pyrimidine derivatives. The reaction conditions often include the use of chlorinating agents like thionyl chloride, fluorinating agents such as diethylaminosulfur trifluoride (DAST), and alkylating agents like isopropyl bromide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Integral in the development of antifungal and anticancer agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 4-Chloro-6-ethyl-5-fluoropyrimidine
- 4-Chloro-2-methylsulfanyl-pyrimidine-5-carbonitrile
Comparison: Compared to its analogs, 4-Chloro-6-ethyl-5-fluoro-2-(propan-2-yl)pyrimidine exhibits unique properties such as enhanced stability and reactivity due to the presence of the isopropyl group. This makes it a valuable intermediate in the synthesis of bio-active compounds .
Properties
Molecular Formula |
C9H12ClFN2 |
|---|---|
Molecular Weight |
202.65 g/mol |
IUPAC Name |
4-chloro-6-ethyl-5-fluoro-2-propan-2-ylpyrimidine |
InChI |
InChI=1S/C9H12ClFN2/c1-4-6-7(11)8(10)13-9(12-6)5(2)3/h5H,4H2,1-3H3 |
InChI Key |
PFVFBRJURWLJPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)C(C)C)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


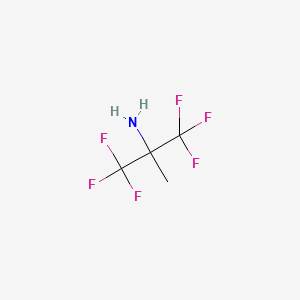

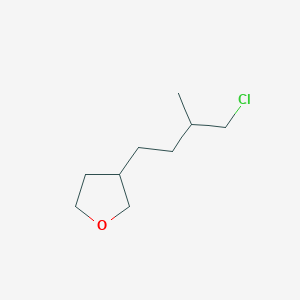
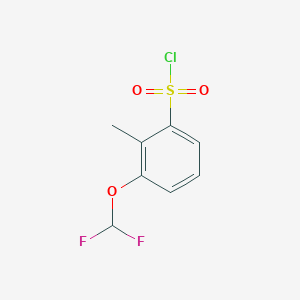
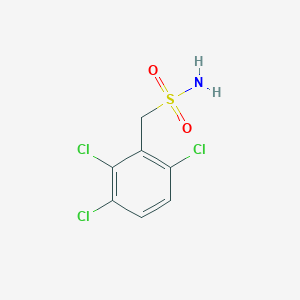
![3-[1-(4-Ethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13218495.png)

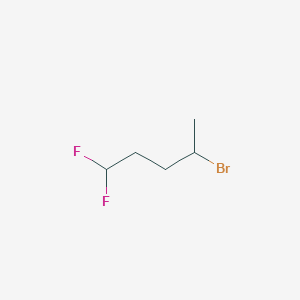
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}propan-1-one](/img/structure/B13218509.png)
